molecular formula C10H9N3O B13454939 2-Aminoquinoline-7-carboxamide

2-Aminoquinoline-7-carboxamide

Cat. No.: B13454939
M. Wt: 187.20 g/mol
InChI Key: VQEJMITYIHLUHB-UHFFFAOYSA-N
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Description

2-Aminoquinoline-7-carboxamide is a heterocyclic compound that features a quinoline core structure with an amino group at the 2-position and a carboxamide group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-Aminoquinoline-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Aminoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with receptors and proteins involved in signal transduction pathways, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

2-Aminoquinoline-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

2-Aminoquinoline-7-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. It features a quinoline core with an amino group at the 2-position and a carboxamide group at the 7-position, which contributes to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

This structure allows it to participate in various chemical reactions, enhancing its utility in drug discovery and development.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit enzymes related to DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it interacts with various receptors and proteins involved in signal transduction pathways, modulating their activity.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, showcasing its potential as a therapeutic agent. The compound's mechanism involves targeting specific molecular pathways that are crucial for cancer cell survival.

Antimicrobial Properties

The compound also displays antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi. Its structural analogs have been evaluated for antifungal activity, showing promising results against various fungal pathogens .

Neuroprotective Effects

Studies have investigated the role of this compound as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. Compounds derived from this class have shown selectivity for nNOS over other related enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound effectively induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound showed IC50 values ranging from 5 to 20 µM across different cell types.
  • Neuroprotection : In a model assessing neuroprotective effects, derivatives of this compound exhibited up to 900-fold selectivity for nNOS compared to other nitric oxide synthases, indicating a targeted approach for neurodegenerative therapies .
  • Antimicrobial Activity : A series of quinoline derivatives including this compound were synthesized and tested against various microbial strains, revealing significant antifungal properties with minimum inhibitory concentrations (MIC) below 10 µg/mL for certain strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNeuroprotective Activity
This compoundHighModerateHigh
Quinoxaline DerivativesModerateHighLow
Pyrimido[4,5-b]quinolinesHighModerateModerate

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-aminoquinoline-7-carboxamide

InChI

InChI=1S/C10H9N3O/c11-9-4-3-6-1-2-7(10(12)14)5-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)

InChI Key

VQEJMITYIHLUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(=O)N

Origin of Product

United States

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